3-Phenylazetidin-3-ol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidin-3-ol hydrochloride typically involves the reaction of N-Boc-azetidin-3-one with phenyllithium in tetrahydrofuran (THF) at -78°C . This reaction yields N-Boc-3-phenylazetidin-3-ol , which is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) .
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Phenylazetidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring similar to 3-Phenylazetidin-3-ol.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with different properties.
Uniqueness: 3-Phenylazetidin-3-ol hydrochloride is unique due to its specific structure, which combines a phenyl group with an azetidine ring, providing distinct chemical and biological properties .
Properties
IUPAC Name |
3-phenylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCGNDTGQUGEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622148 |
Source
|
Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550370-15-5 |
Source
|
Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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